

# PND-1186 (VS-4718): A Technical Guide to its Effects on Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PND-1186**, also known as VS-4718, is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion.[4][5][6][7] Upregulation of FAK is observed in numerous cancer types and is often associated with tumor progression and metastasis.[6] This technical guide provides an in-depth overview of the mechanism of action of **PND-1186**, its effects on key signaling pathways, and detailed experimental protocols for its study.

### **Mechanism of Action**

**PND-1186** is a reversible and highly specific inhibitor of FAK, targeting its kinase activity.[2][4] It functions by blocking the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[2][3][4] [5] This autophosphorylation event is a critical initial step in FAK activation, creating a binding site for SH2 domain-containing proteins, most notably Src family kinases. By preventing this, **PND-1186** effectively abrogates the downstream signaling cascades initiated by FAK.

## **Quantitative Data on PND-1186 Activity**



The inhibitory potency of **PND-1186** has been characterized in various assays, as summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of PND-1186

| Target                            | Assay Type                                     | IC50                               | Reference       |
|-----------------------------------|------------------------------------------------|------------------------------------|-----------------|
| Recombinant FAK                   | In vitro kinase assay                          | 1.5 nM                             | [1][2][4][8][9] |
| FAK in breast carcinoma cells     | Anti-phospho-specific immunoblotting (Tyr-397) | ~100 nM                            | [2][4][8][9]    |
| PYK2                              | In vitro assay                                 | 85 nM                              | [10]            |
| PYK2 in multiple<br>myeloma cells | In vivo assay                                  | 20 nM                              | [10]            |
| Pediatric tumor cell lines        | In vitro cell line panel                       | Median relative IC50<br>of 1.22 μM | [11][12]        |
| MV-4-11 AML cells                 | Cell viability assay                           | 200 nM                             | [13]            |

Table 2: In Vivo Efficacy of PND-1186



| Cancer Model                              | Dosing Regimen                                            | Effect                                                                                      | Reference |
|-------------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| 4T1 breast carcinoma subcutaneous tumors  | 30 mg/kg or 100<br>mg/kg s.c. (twice daily<br>for 5 days) | 100 mg/kg<br>significantly reduced<br>final tumor weight by<br>2-fold.                      | [2][8]    |
| 4T1 orthotopic breast carcinoma           | 150 mg/kg p.o. (twice daily)                              | Significantly inhibited tumor growth and spontaneous lung metastasis.                       | [5]       |
| MDA-MB-231 breast carcinoma               | 0.5 mg/ml in drinking<br>water                            | Prevented tumor growth and metastasis.                                                      | [5]       |
| ID8 ovarian carcinoma ascites             | 0.5 mg/ml in drinking water                               | Inhibited tumor growth.                                                                     | [4][14]   |
| Pediatric solid tumor<br>xenografts       | 50 mg/kg p.o. (twice<br>daily for 21 days)                | Induced significant differences in event-free survival distribution in 18 of 36 xenografts. | [11][12]  |
| MV-4-11 AML<br>subcutaneous<br>xenografts | 75 mg/kg p.o. (twice<br>daily for 14 days)                | Caused 50% tumor<br>growth delay and<br>extended median<br>survival.                        | [13]      |
| NUGC4 gastric cancer xenografts           | 50 mg/kg p.o. (twice daily)                               | Part of a combination therapy study.                                                        | [15]      |

# **Effects on Signal Transduction**

**PND-1186** modulates several critical signaling pathways implicated in cancer progression.

### FAK/p130Cas Signaling







Inhibition of FAK autophosphorylation by **PND-1186** prevents the recruitment and subsequent phosphorylation of downstream substrates, including p130Cas.[8][9] Under non-adherent conditions, **PND-1186** has been shown to block the tyrosine phosphorylation of both FAK and p130Cas.[4][8][9] This disruption is significant as the FAK/p130Cas complex is crucial for cell migration and survival.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAK inhibitors in Cancer, a patent review PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [PND-1186 (VS-4718): A Technical Guide to its Effects on Signal Transduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684527#pnd-1186-vs-4718-and-its-effects-on-signal-transduction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com